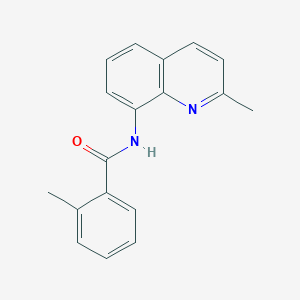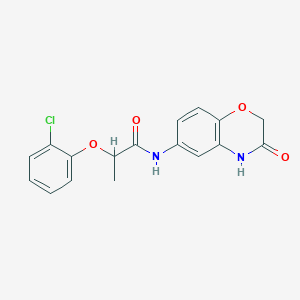![molecular formula C24H26ClN3O4S B11323264 1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)
1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, an oxazole ring, and a chlorobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the oxazole intermediate with piperazine, often under reflux conditions.
Attachment of the Chlorobenzenesulfonyl Group: This is typically done using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling with Butanone: The final step involves coupling the intermediate with butanone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or thioethers.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE
- 1-{4-[4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE
- 1-{4-[4-(4-BROMOBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE
Uniqueness: The uniqueness of 1-{4-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzenesulfonyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C24H26ClN3O4S |
|---|---|
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
1-[4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C24H26ClN3O4S/c1-3-6-21(29)27-13-15-28(16-14-27)24-23(33(30,31)19-11-9-18(25)10-12-19)26-22(32-24)20-8-5-4-7-17(20)2/h4-5,7-12H,3,6,13-16H2,1-2H3 |
Clave InChI |
UISSQDYTZVHTQI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide](/img/structure/B11323181.png)
![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11323188.png)
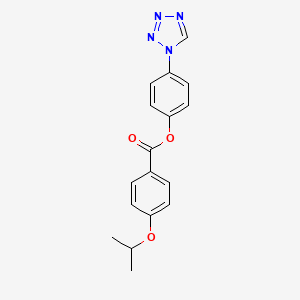
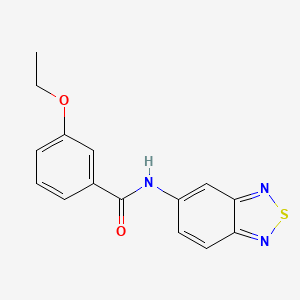
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)
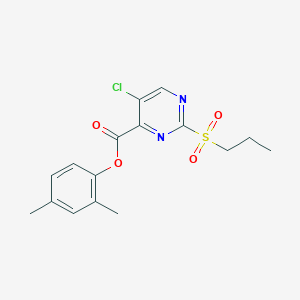
![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
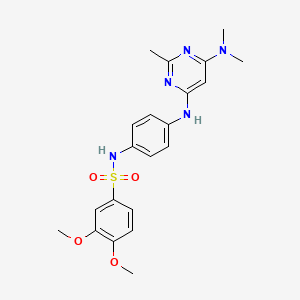
![dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11323248.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11323266.png)
